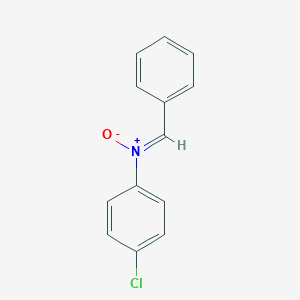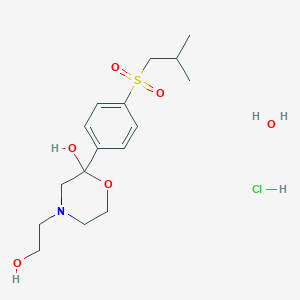benzene CAS No. 100404-06-6](/img/structure/B217147.png)
[(Methylphenyl)methyl](phenylmethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Methylphenyl)methyl](phenylmethyl)benzene, also known as 1,3-diphenyl-1-(2-tolyl)propane, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of organic compounds known as diarylmethanes, which are characterized by the presence of two aryl groups attached to a central carbon atom. The unique structure of [(Methylphenyl)methyl](phenylmethyl)benzene makes it a valuable tool for investigating a wide range of biological processes.
Mecanismo De Acción
The mechanism of action of [(Methylphenyl)methyl](phenylmethyl)benzene is not fully understood. However, it is believed that this compound works by binding to specific sites on proteins and altering their activity. This can lead to changes in cellular signaling pathways and other biological processes.
Biochemical and Physiological Effects
[(Methylphenyl)methyl](phenylmethyl)benzene has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cellular signaling pathways. It has also been shown to alter the activity of ion channels, which are important for the regulation of cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using [(Methylphenyl)methyl](phenylmethyl)benzene in lab experiments is its ability to label proteins in real-time. This can provide valuable insights into the dynamics of protein-protein interactions and other biological processes. However, one limitation of this compound is its potential toxicity. Care must be taken when working with this compound to ensure that it does not have adverse effects on cells or organisms.
Direcciones Futuras
There are a number of potential future directions for research involving [(Methylphenyl)methyl](phenylmethyl)benzene. One area of interest is the development of new labeling techniques that allow for even more precise tracking of protein-protein interactions. Another area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of diseases involving aberrant protein activity. Finally, researchers may also explore the use of [(Methylphenyl)methyl](phenylmethyl)benzene in the development of new diagnostic tools for the early detection of disease.
Métodos De Síntesis
[(Methylphenyl)methyl](phenylmethyl)benzene can be synthesized using a variety of methods, including the Friedel-Crafts alkylation reaction. This reaction involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product can then be further reacted with another aryl halide to form [(Methylphenyl)methyl](phenylmethyl)benzene.
Aplicaciones Científicas De Investigación
[(Methylphenyl)methyl](phenylmethyl)benzene has been widely used in scientific research as a tool for investigating a variety of biological processes. One of the primary applications of this compound is in the study of protein-protein interactions. By labeling proteins with [(Methylphenyl)methyl](phenylmethyl)benzene, researchers can track the interactions between different proteins in real-time.
Propiedades
Número CAS |
100404-06-6 |
|---|---|
Nombre del producto |
[(Methylphenyl)methyl](phenylmethyl)benzene |
Fórmula molecular |
C14H14O |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-benzyl-2-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C21H20/c1-17-9-5-6-12-19(17)16-21-14-8-7-13-20(21)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
Clave InChI |
SMOZJCPUZPHHKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=CC=C1CC2=CC=CC=C2CC3=CC=CC=C3 |
Otros números CAS |
100404-06-6 |
Sinónimos |
[(methylphenyl)methyl](phenylmethyl)benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



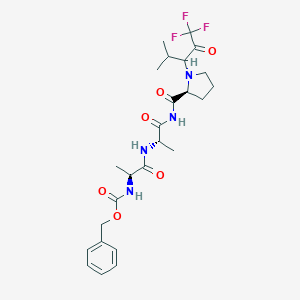
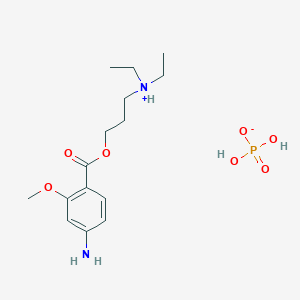
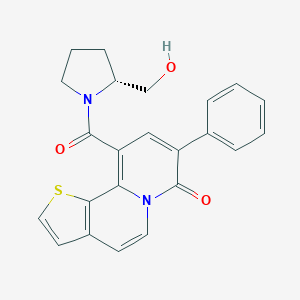
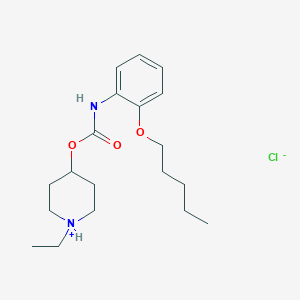
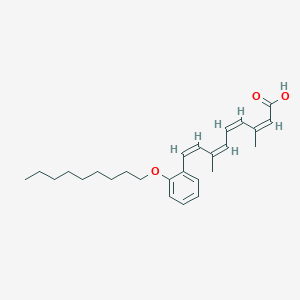

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)
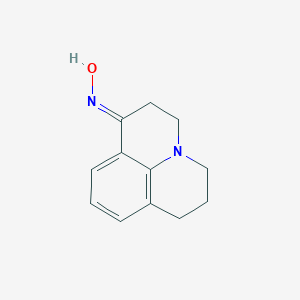
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)

